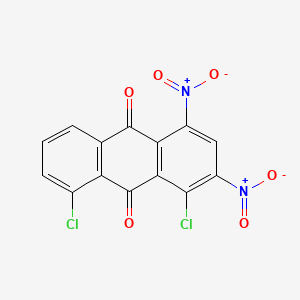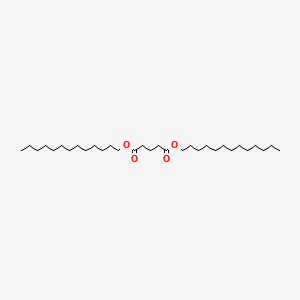
N-Amidinohexadecan-1-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Amidinohexadecan-1-amide is an organic compound belonging to the class of amidines. Amidines are characterized by the presence of a carbon-nitrogen double bond adjacent to a nitrogen atom. This compound is particularly interesting due to its unique structure, which combines a long hydrocarbon chain with an amidine functional group. This combination imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Amidinohexadecan-1-amide typically involves the reaction of hexadecan-1-amine with an amidine precursor. One common method is the reaction of hexadecan-1-amine with cyanamide under acidic conditions, followed by neutralization to yield the desired amidine. The reaction can be represented as follows:
Hexadecan-1-amine+Cyanamide→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: N-Amidinohexadecan-1-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amidine group to an amine.
Substitution: The amidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Formation of hexadecan-1-one derivatives.
Reduction: Formation of hexadecan-1-amine.
Substitution: Formation of substituted amidines with various functional groups.
Applications De Recherche Scientifique
N-Amidinohexadecan-1-amide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Mécanisme D'action
The mechanism of action of N-Amidinohexadecan-1-amide involves its interaction with molecular targets such as enzymes and receptors. The amidine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the long hydrocarbon chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
N-Amidinooctadecan-1-amide: Similar structure with an 18-carbon chain.
N-Amidinododecan-1-amide: Similar structure with a 12-carbon chain.
N-Amidinodecan-1-amide: Similar structure with a 10-carbon chain.
Uniqueness: N-Amidinohexadecan-1-amide is unique due to its specific chain length, which balances hydrophobic and hydrophilic properties, making it particularly effective in applications requiring amphiphilic characteristics. Its specific interactions with biological membranes and enzymes also distinguish it from other amidines with shorter or longer chains.
Propriétés
Numéro CAS |
77440-12-1 |
|---|---|
Formule moléculaire |
C17H35N3O |
Poids moléculaire |
297.5 g/mol |
Nom IUPAC |
N-(diaminomethylidene)hexadecanamide |
InChI |
InChI=1S/C17H35N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(21)20-17(18)19/h2-15H2,1H3,(H4,18,19,20,21) |
Clé InChI |
FZRXCLHQDTTZPN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


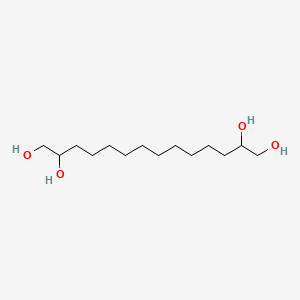
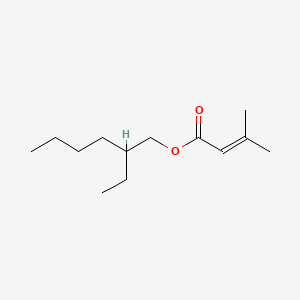
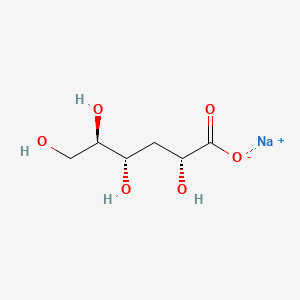

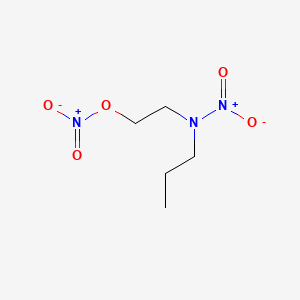
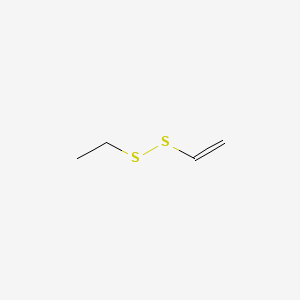
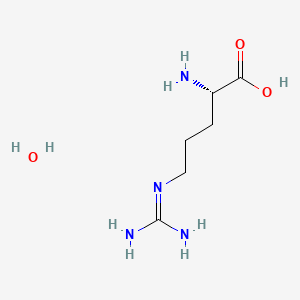
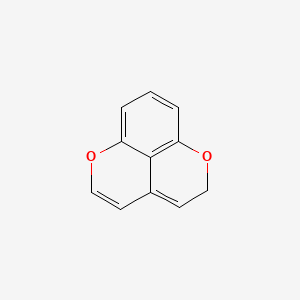

![(5-hydrazinyl-1H-imidazo[4,5-b]pyridin-7-yl)hydrazine](/img/structure/B12643447.png)
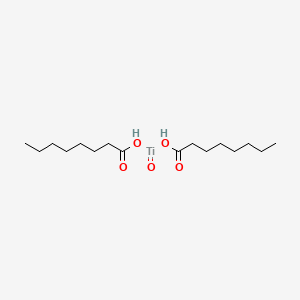
![Calcium bis[(R)-3-phenyllactate]](/img/structure/B12643466.png)
